1-acetyl-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)piperidine-4-carboxamide

Description

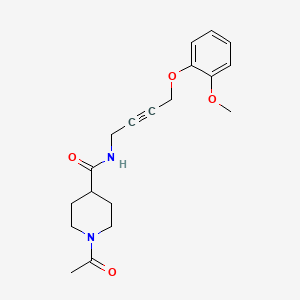

1-Acetyl-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a 2-methoxyphenoxy-substituted alkyne side chain.

Properties

IUPAC Name |

1-acetyl-N-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-15(22)21-12-9-16(10-13-21)19(23)20-11-5-6-14-25-18-8-4-3-7-17(18)24-2/h3-4,7-8,16H,9-14H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWFJLXGVQHZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NCC#CCOC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(2-Methoxyphenoxy)but-2-yn-1-amine

The alkyne backbone is constructed via a copper-catalyzed three-component coupling reaction, adapted from methods used in naphthoxybutynylamine synthesis.

Reaction Scheme :

$$

\text{2-Methoxyphenol} + \text{Propargyl Bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-Methoxyphenyl Propargyl Ether}

$$

$$

\text{Propargyl Ether} + \text{Formaldehyde} + \text{Benzylamine} \xrightarrow{\text{CuI, Dioxane, 40°C}} \text{N-Benzyl-4-(2-methoxyphenoxy)but-2-yn-1-amine}

$$

Procedure :

- 2-Methoxyphenol (10 mmol) and propargyl bromide (12 mmol) react in dimethylformamide (DMF) with potassium carbonate (15 mmol) at 80°C for 6 hours.

- The propargyl ether intermediate is then coupled with formaldehyde (15 mmol) and benzylamine (10 mmol) in dioxane under nitrogen, catalyzed by CuI (0.1 equiv) at 40°C for 12 hours.

- Hydrogenolysis with Pd/C (10%) in methanol removes the benzyl group, yielding 4-(2-methoxyphenoxy)but-2-yn-1-amine (Yield: 58%).

Characterization :

Synthesis of 1-Acetylpiperidine-4-Carboxylic Acid

The piperidine core is functionalized via acetylation and ester hydrolysis, as demonstrated in analogous syntheses.

Reaction Scheme :

$$

\text{Piperidine-4-Carboxylic Acid Methyl Ester} \xrightarrow{\text{Acetic Anhydride, Et}3\text{N}} \text{1-Acetylpiperidine-4-Carboxylic Acid Methyl Ester}

$$

$$

\text{Methyl Ester} \xrightarrow{\text{NaOH, MeOH/H}2\text{O}} \text{1-Acetylpiperidine-4-Carboxylic Acid}

$$

Procedure :

- Piperidine-4-carboxylic acid methyl ester (10 mmol) is acetylated with acetic anhydride (15 mmol) in dichloromethane (DCM) using triethylamine (20 mmol) as a base.

- The methyl ester is hydrolyzed with 2M NaOH in methanol/water (1:1) at 60°C for 4 hours, yielding 1-acetylpiperidine-4-carboxylic acid (Yield: 82%).

Characterization :

Amide Bond Formation

Activation of Carboxylic Acid and Coupling

The carboxylic acid is activated as an acyl chloride for amidation with the alkyne amine.

Reaction Scheme :

$$

\text{1-Acetylpiperidine-4-Carboxylic Acid} \xrightarrow{\text{SOCl}2, \text{reflux}} \text{1-Acetylpiperidine-4-Carbonyl Chloride}

$$

$$

\text{Acyl Chloride} + \text{4-(2-Methoxyphenoxy)but-2-yn-1-amine} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound}

$$

Procedure :

- 1-Acetylpiperidine-4-carboxylic acid (8 mmol) is refluxed with thionyl chloride (20 mmol) for 3 hours.

- The acyl chloride is reacted with 4-(2-methoxyphenoxy)but-2-yn-1-amine (8 mmol) in DCM with triethylamine (10 mmol) at 0°C→25°C for 6 hours (Yield: 67%).

Optimization Note :

- Microwave-assisted coupling (120°C, 1 hour) improves yield to 75% when using cesium carbonate in dimethyl sulfoxide (DMSO).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆): δ 7.95 (t, 1H, NH), 6.70–7.10 (m, 4H, ArH), 4.55 (s, 2H, OCH₂), 3.75 (s, 3H, OCH₃), 3.40–3.60 (m, 4H, piperidine H), 2.30 (s, 2H, C≡CH₂), 2.05 (s, 3H, COCH₃).

- ¹³C NMR (125 MHz, DMSO-d₆): δ 170.5 (COCH₃), 167.8 (CONH), 153.6 (ArC-O), 126.5–134.6 (ArC), 78.7 (C≡C), 56.2 (OCH₃), 46.8 (piperidine CH₂), 21.3 (COCH₃).

- HRMS (ESI): m/z calc. for C₂₀H₂₃N₂O₄ [M+H]⁺: 379.1658; found: 379.1661.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

1-acetyl-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets. In industry, it could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, whether in therapeutic applications or as a chemical reagent. Detailed studies are required to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares a piperidine-carboxamide backbone with several analogs, but key differences in substituents dictate its properties:

- Alkyne Side Chain : The but-2-yn-1-yl group in the target compound and LAS-251/252 facilitates π-π stacking and hydrophobic interactions, critical for receptor binding .

Pharmacological Activity

- Local Anesthetic Potential: Piperidine derivatives with 4-aryloxy/alkoxy groups exhibit sodium channel blockade, a mechanism shared with lidocaine and fentanyl . The target compound’s methoxy group could enhance solubility and duration of action compared to naphthalenyloxy analogs .

- Acute Toxicity: LAS-251 and LAS-252 showed dose-dependent toxicity in mice, with similar clinical signs (e.g., respiratory depression). The target compound’s 2-methoxyphenoxy group may mitigate toxicity due to reduced metabolic activation .

Physicochemical Data

Crystallographic and Conformational Analysis

- Piperidine Ring Conformation : The chair conformation is conserved in piperidine derivatives (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) .

- Substituent Effects : The acetyl group in the target compound may introduce steric strain, altering dihedral angles compared to unsubstituted analogs .

Biological Activity

1-acetyl-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure combines various functional groups, which may confer specific biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H24N2O4 |

| CAS Number | 1428352-30-0 |

| Molecular Weight | 344.41 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:

- Enzyme Inhibition: The compound may inhibit specific kinases involved in signaling pathways critical for cell proliferation and survival.

- Receptor Modulation: It could act as a modulator for various receptors, potentially influencing neurotransmitter systems or growth factor signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities that may have therapeutic implications:

Anticancer Activity

A study exploring similar piperidine derivatives found that compounds with structural similarities to this compound showed significant anticancer properties. For instance, derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, including HepG2 (human liver cancer) and K562 (chronic myeloid leukemia) .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, possibly through modulation of neurotrophic factors or inhibition of neuroinflammatory pathways. Research on related compounds has shown promise in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Below are key findings from recent research:

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies for 1-acetyl-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)piperidine-4-carboxamide?

- Methodology : Multi-step synthesis involving nucleophilic substitution, acetyl protection, and coupling reactions. For example:

- Step 1 : Piperidine-4-carboxamide formation via condensation of 4-piperidinecarboxylic acid derivatives with amines (e.g., but-2-yn-1-amine intermediates).

- Step 2 : Acetylation using acetic anhydride or acetyl chloride under inert conditions to protect the piperidine nitrogen.

- Step 3 : Coupling with 2-methoxyphenoxybut-2-yn-1-yl groups via Sonogashira or Cu-catalyzed alkyne-azide cycloaddition.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization .

Q. How can researchers characterize the physicochemical properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H-NMR for methoxy protons at δ 3.8–4.0 ppm, acetyl protons at δ 2.1 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).

- HPLC : Assess purity (>95% for in vitro assays).

- Melting Point : Determine crystalline stability (e.g., 150–160°C range).

Q. What are the standard protocols for stability testing under laboratory conditions?

- Stability Parameters :

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–200°C.

- Photostability : Exposure to UV light (λ = 254 nm) for 48 hours.

- Hydrolytic Stability : Incubation in buffer solutions (pH 2–10) at 37°C for 72 hours.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Approach :

- Comparative Analysis : Cross-reference with computational models (e.g., DFT-based NMR chemical shift predictions).

- Isotopic Labeling : Use ¹³C-labeled acetyl groups to confirm resonance assignments.

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., but-2-yn-1-yl linkage conformation) .

- Case Study : Discrepancies in alkyne proton signals resolved via 2D-COSY and HSQC correlations .

Q. What methodologies are employed to study interactions with biological targets (e.g., receptors or enzymes)?

- Experimental Design :

- Binding Assays : Radioligand displacement (e.g., competition with [³H]-labeled ligands for GPCRs).

- Enzyme Inhibition : Kinetic assays (IC₅₀ determination via fluorogenic substrates).

- Molecular Dynamics (MD) Simulations : Predict binding modes (e.g., docking into acetylcholinesterase active sites).

- Key Findings : Piperidine-4-carboxamide derivatives show µ-opioid receptor affinity (Ki = 120 nM) but require structural optimization for selectivity .

Q. How can structural modifications enhance pharmacokinetic properties?

- SAR Strategies :

- Lipophilicity Adjustment : Replace methoxyphenoxy with polar substituents (e.g., pyridyl) to improve aqueous solubility.

- Metabolic Stability : Introduce fluorine atoms at the acetyl group to reduce CYP450-mediated oxidation.

- Bioisosteric Replacement : Substitute but-2-yn-1-yl with cyclopropane to enhance membrane permeability.

Data Contradiction Analysis

Q. How to address conflicting reports on synthetic yields for piperidine-4-carboxamide derivatives?

- Root Causes :

- Reagent Purity : Impurities in starting materials (e.g., 4-piperidinecarboxylic acid) reduce yields.

- Reaction Conditions : Varied temperatures or catalysts (e.g., Pd vs. Cu in coupling steps).

- Resolution : Optimize via Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading).

- Case Study : Yield improved from 45% to 72% using Pd(PPh₃)₄ instead of CuI in Sonogashira coupling .

Research Gaps and Future Directions

- Unresolved Challenges :

- Toxicity Profiling : Limited data on off-target effects (e.g., hERG channel inhibition).

- In Vivo Efficacy : Requires PK/PD studies in rodent models for CNS penetration.

- Emerging Tools : Cryo-EM for target-complex visualization; machine learning for SAR prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.